Ethyl 3-(4-fluoro-2-methyl-phenoxy)propanoate is an organic compound that belongs to the class of esters, specifically aromatic esters. It features a propanoate group attached to a phenoxy ring that contains a fluorine atom and a methyl substituent. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science.
The compound can be synthesized through various chemical reactions involving starting materials such as 4-fluoro-2-methylphenol and propanoic acid derivatives. Its synthesis is often explored in academic and industrial research due to its utility as an intermediate in the production of more complex organic molecules .
Ethyl 3-(4-fluoro-2-methyl-phenoxy)propanoate is classified as:
The synthesis of ethyl 3-(4-fluoro-2-methyl-phenoxy)propanoate typically involves the reaction of 4-fluoro-2-methylphenol with an appropriate propanoic acid derivative. Common methods include:
The reaction conditions often require heating under reflux with a suitable solvent such as dichloromethane or ethanol. The use of catalysts like sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield .
The molecular formula for ethyl 3-(4-fluoro-2-methyl-phenoxy)propanoate is . Its structure features:
Ethyl 3-(4-fluoro-2-methyl-phenoxy)propanoate can undergo several chemical transformations:
Common reagents for these reactions include:
The mechanism of action for ethyl 3-(4-fluoro-2-methyl-phenoxy)propanoate primarily involves its interactions with biological targets such as enzymes or receptors. The phenoxy group can mimic natural substrates, allowing it to bind effectively at active sites, potentially modulating biological activity.
The presence of the fluorine atom enhances stability and binding affinity due to electronic effects, making this compound useful in drug design and development .
While specific data on physical properties may vary based on purity and conditions, general characteristics include:
Key chemical properties include:
Relevant analyses may include spectroscopic methods (NMR, IR) to confirm structure and purity .
Ethyl 3-(4-fluoro-2-methyl-phenoxy)propanoate has several scientific uses:
The systematic IUPAC name ethyl 3-(4-fluoro-2-methylphenoxy)propanoate (CAS: 1443354-63-9) precisely defines its molecular architecture according to international nomenclature rules [2] [3]. The name comprises three key components:
The molecular formula C₁₂H₁₅FO₃ (molecular weight: 226.24 g/mol) reflects a compact yet functionally diverse structure [1] [2]. Key structural features include:
O=C(OCC)CCOC1=CC=C(F)C=C1C unambiguously encodes this connectivity [2]. Table 1: Nomenclature Systems for Ethyl 3-(4-Fluoro-2-Methylphenoxy)Propanoate
| Nomenclature System | Designation |
|---|---|
| IUPAC Name | Ethyl 3-(4-fluoro-2-methylphenoxy)propanoate |
| CAS Registry | 1443354-63-9 |
| Molecular Formula | C₁₂H₁₅FO₃ |
| SMILES | O=C(OCC)CCOC1=CC=C(F)C=C1C |
Structurally analogous esters demonstrate how minor modifications alter properties:
The compound emerged from agrochemical research targeting herbicidal efficacy enhancements. Key developments include:
CAS No.: 123334-18-9
CAS No.: 1397-77-9
CAS No.: 27973-72-4
CAS No.: 151333-45-8
CAS No.: 591-81-1